molecular formula C11H17NO B13984388 (R)-1-(2-Ethoxyphenyl)propan-1-amine

(R)-1-(2-Ethoxyphenyl)propan-1-amine

Cat. No.: B13984388
M. Wt: 179.26 g/mol
InChI Key: LOOPRHOZPKBHTR-SNVBAGLBSA-N
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Description

®-1-(2-Ethoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to the benzene ring and an amine group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Ethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group of 2-ethoxybenzaldehyde is subjected to a reductive amination reaction with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent or chromatography to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Ethoxyphenyl)propan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for chiral resolution can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Ethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

®-1-(2-Ethoxyphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Ethoxyphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2-Methoxyphenyl)propan-1-amine: A compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    1-(2-Ethoxyphenyl)ethan-1-amine: A compound with a shorter carbon chain, affecting its chemical and biological properties.

Uniqueness

®-1-(2-Ethoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the ethoxy group, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(2-ethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h5-8,10H,3-4,12H2,1-2H3/t10-/m1/s1

InChI Key

LOOPRHOZPKBHTR-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1OCC)N

Canonical SMILES

CCC(C1=CC=CC=C1OCC)N

Origin of Product

United States

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